molecular formula C20H22N4O4 B7152278 N-(1,3-benzodioxol-5-ylcarbamoyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide

N-(1,3-benzodioxol-5-ylcarbamoyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide

Cat. No.: B7152278
M. Wt: 382.4 g/mol
InChI Key: HEWYXUQCRFPUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylcarbamoyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide is a complex organic compound that features a benzodioxole ring, a pyridine ring, and a piperidine ring

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylcarbamoyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c25-19(12-24-9-6-14(7-10-24)16-3-1-2-8-21-16)23-20(26)22-15-4-5-17-18(11-15)28-13-27-17/h1-5,8,11,14H,6-7,9-10,12-13H2,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWYXUQCRFPUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=N2)CC(=O)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylcarbamoyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the carbamoyl group. The pyridine and piperidine rings are then incorporated through nucleophilic substitution reactions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylcarbamoyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-ylcarbamoyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for the development of new therapeutic agents.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylcarbamoyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-benzodioxol-5-ylcarbamoyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide include other benzodioxole derivatives, pyridine-containing compounds, and piperidine-based molecules. Examples include:

  • 1,3-benzodioxol-5-ylcarbamoyl derivatives
  • Pyridin-2-ylpiperidine analogs
  • Acetamide-based compounds

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of the benzodioxole ring, pyridine ring, and piperidine ring in a single molecule provides a unique scaffold for the development of new compounds with diverse applications. This combination of features may confer specific properties such as enhanced binding affinity, improved pharmacokinetics, or novel reactivity patterns.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.